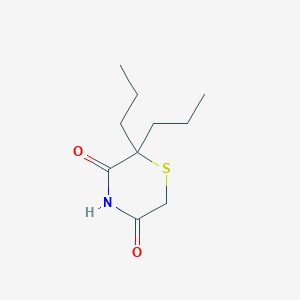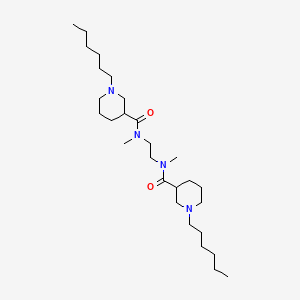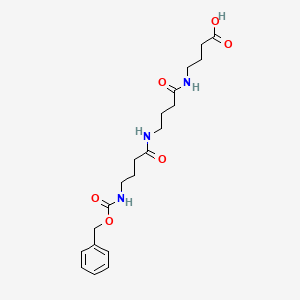![molecular formula C9H14N2S B14368409 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile CAS No. 90695-74-2](/img/structure/B14368409.png)
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile is an organic compound characterized by its unique structure, which includes a butanedinitrile backbone with three methyl groups and a methylsulfanyl group attached
Vorbereitungsmethoden
The synthesis of 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile typically involves multi-step organic reactions. One common method includes the alkylation of a suitable nitrile precursor with a methylsulfanyl methylating agent under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups into primary amines using reagents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These interactions and reactions contribute to the compound’s overall chemical behavior and potential effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile include:
2,2,3-Trimethylbutanedinitrile: Lacks the methylsulfanyl group, resulting in different chemical properties.
3-[(Methylsulfanyl)methyl]butanedinitrile: Lacks the additional methyl groups, affecting its reactivity and applications.
2,2,3-Trimethyl-3-butylbutanedinitrile: Substitutes the methylsulfanyl group with a butyl group, altering its chemical behavior
Eigenschaften
CAS-Nummer |
90695-74-2 |
|---|---|
Molekularformel |
C9H14N2S |
Molekulargewicht |
182.29 g/mol |
IUPAC-Name |
2,2,3-trimethyl-3-(methylsulfanylmethyl)butanedinitrile |
InChI |
InChI=1S/C9H14N2S/c1-8(2,5-10)9(3,6-11)7-12-4/h7H2,1-4H3 |
InChI-Schlüssel |
IJEYASHUSFQWOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C(C)(CSC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)


![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)




![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)


